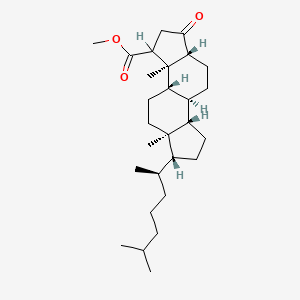
Antibiotic UK 63052
説明
UK 63052 is a cyclodepsipeptide antibiotic that is isolated from Streptomyces sp. SNA15896 . It is part of the UK-63,052 complex, a new group of quinomycin-like antibiotics . This complex also includes UK-63,598 and UK-65,662 .
Synthesis Analysis
The UK-63,052 complex is produced by a new subspecies of the genus Streptomyces, proposed to be named Streptomyces braegensis Dietz subsp. japonicus . The strain, N617-29, is characterized by a negative melanin reaction, grey aerial mycelium, spiral spore chains, and smooth or slightly warty spores .Molecular Structure Analysis
The structure determination has identified UK-63,052 as C56H68N10O14S2 . It is a quinaldic acid substituted quinomycin with unusual bridgehead sulfur substitution . UK-63,052 is a cyclodepsipeptide and a dithioacetal .科学的研究の応用
Research Funding for Antibiotic Studies : A study by Bragginton and Piddock (2014) emphasized the need for increased funding for bacteriology and antibiotic research in response to the global crisis of antibiotic-resistant infections (Bragginton & Piddock, 2014).
Antibiotic Resistance Concerns : Hancock (2014) discussed the challenges posed by antibiotic-resistant bacterial strains and the limited development of novel antibiotics or strategies to counteract this resistance (Hancock, 2014).
Alternatives and Adjuncts to Antibiotics : Brüssow (2017) explored how microbiome research can contribute to finding and developing alternatives and adjuncts to antibiotics, highlighting the urgency of addressing antibiotic resistance (Brüssow, 2017).
Antimicrobial Resistance and Public Health : Smith et al. (2019) conducted a study to quantify consultation and prescribing patterns for common infections, which informs the development of interventions to improve antibiotic stewardship (Smith et al., 2019).
Overview of Antibiotic Resistance : Barker (1999) provided an overview of the mechanisms of antibiotic resistance, identifying current clinical problems and possible solutions (Barker, 1999).
Biofilms and Bacterial Resistance : Anwar, Strap, and Costerton (1992) discussed the establishment of aging biofilms as a mechanism for bacterial resistance to antimicrobial therapy (Anwar, Strap, & Costerton, 1992).
Antibiotic Prescribing in Respiratory Infections : Gulliford et al. (2014) analyzed antibiotic prescribing for respiratory tract infections in the UK, noting the overutilization of antibiotics and its contribution to antimicrobial drug resistance (Gulliford et al., 2014).
UK Initiative on Antimicrobial Resistance : Watts (2014) reported on a major UK initiative aimed at tackling antimicrobial resistance, covering strategies in the laboratory, clinic, and environment (Watts, 2014).
Antibiotic Resistance in the Environment : Kumar et al. (2019) discussed the environmental sources of antibiotics, their possible degradation mechanisms, health effects, and bacterial antibiotics resistance mechanisms (Kumar et al., 2019).
Veterinary Antibiotics and the Environment : Kemper (2008) reviewed the occurrence of antibiotic compounds and resistant bacteria in soil and water, particularly from veterinary sources (Kemper, 2008).
Collaboration Across Health Sectors : García-Álvarez et al. (2012) emphasized the need for collaborative work across human and veterinary medicine to understand and combat antimicrobial resistance (García-Álvarez et al., 2012).
Public Awareness of Antimicrobial Resistance : Shallcross et al. (2015) investigated public views on antibiotic use and resistance, highlighting the importance of raising awareness for appropriate antibiotic use (Shallcross et al., 2015).
Alternatives to Antibiotics in Animal Production : Seal et al. (2013) focused on scientific breakthroughs and novel technologies that provide alternatives to antibiotics in animal production (Seal et al., 2013).
Travel and Multi-Resistant Bacteria : Woodford (2011) discussed the role of travel in the international spread of multi-drug-resistant bacteria (Woodford, 2011).
Antibiotic Stewardship Programmes in Hospitals : Rzewuska et al. (2019) proposed research priority areas for optimizing effective implementation of antibiotic stewardship programmes in hospital settings using a behavioural perspective (Rzewuska et al., 2019).
Natural Antibiotic Resistance and Contamination : Martínez (2012) studied antibiotic resistance from a historical perspective, focusing on the environmental origins of resistance genes (Martínez, 2012).
Bibliometric Analysis on Clavulanic Acid : Ramírez-Malule (2018) conducted a bibliometric analysis of global research on Clavulanic Acid, a key component in antibiotic formulations (Ramírez-Malule, 2018).
Persistence of Sulphonamide Resistance : Enne et al. (2001) investigated the persistence of sulphonamide resistance in Escherichia coli in the UK, despite national prescribing restriction (Enne et al., 2001).
特性
InChI |
InChI=1S/C56H68N10O14S2/c1-11-29(4)82-52-43-51(76)66(10)56(23-28(56)3)54(78)80-25-36(61-46(71)41-39(67)20-32-16-12-14-18-34(32)59-41)44(69)57-30(5)48(73)63(7)38(26-81-52)50(75)65(9)55(22-27(55)2)53(77)79-24-37(45(70)58-31(6)49(74)64(43)8)62-47(72)42-40(68)21-33-17-13-15-19-35(33)60-42/h12-21,27-31,36-38,43,52,67-68H,11,22-26H2,1-10H3,(H,57,69)(H,58,70)(H,61,71)(H,62,72) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABRZWDEEDQLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1C2C(=O)N(C3(CC3C)C(=O)OCC(C(=O)NC(C(=O)N(C(CS1)C(=O)N(C4(CC4C)C(=O)OCC(C(=O)NC(C(=O)N2C)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H68N10O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1169.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antibiotic UK 63052 | |
CAS RN |
120763-23-7 | |
| Record name | UK 63052 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120763237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





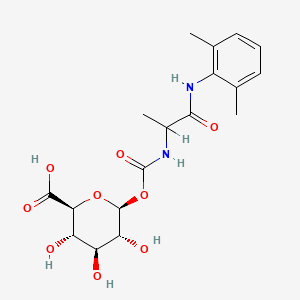





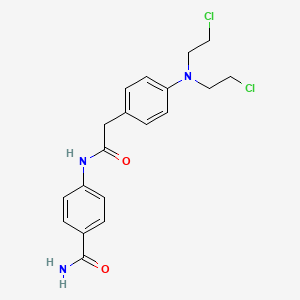
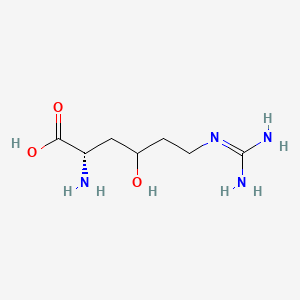
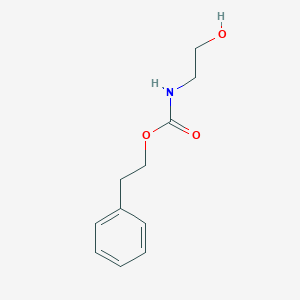
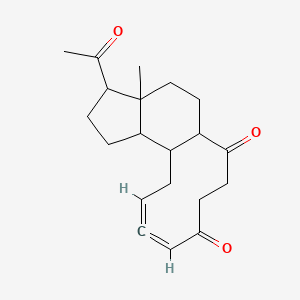
![[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-4-Hydroxy-3-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl (3r)-3-Hydroxy-2,2-Dimethyl-4-Oxo-4-{[3-Oxo-3-({2-[(2-Oxopropyl)thio]ethyl}amino)propyl]amino}butyl Dihydrogen Diphosphate](/img/structure/B1203667.png)
